molecular formula C23H25NO4 B6166131 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid CAS No. 1023821-72-8

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid

Cat. No. B6166131
CAS RN: 1023821-72-8
M. Wt: 379.4
InChI Key:
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Description

The compound “2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the cyclohexyl group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group through a methylene linker . The cyclohexyl group is a six-membered ring, and the acetic acid moiety is a two-carbon carboxylic acid .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a crucial step in peptide synthesis . The exact chemical reactions that this compound can undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water . The exact properties could be determined through experimental analysis.

Mechanism of Action

As this compound is an intermediate in peptide synthesis, its primary function would be as a building block in the formation of more complex peptides. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safe use .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, designing new protective groups, or exploring the use of these compounds in the synthesis of novel peptides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid' involves the protection of the amine group, followed by the formation of the cyclohexyl ring, and then the deprotection of the amine group. The final step involves the coupling of the cyclohexyl ring with the fluorenyl group to form the desired compound.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydride", "Bromoacetic acid", "Cyclohexylamine", "Di-tert-butyl dicarbonate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydride to form 9H-fluorene-9-methanol", "9H-fluorene-9-methanol is reacted with bromoacetic acid to form 9-(2-carboxyethyl)fluorene", "9-(2-carboxyethyl)fluorene is reacted with cyclohexylamine, di-tert-butyl dicarbonate, and triethylamine to form 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid tert-butyl ester", "2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid tert-butyl ester is deprotected using hydrochloric acid and sodium hydroxide to form 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid", "2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid is coupled with N,N'-Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine to form the desired compound '2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid'" ] }

CAS RN

1023821-72-8

Molecular Formula

C23H25NO4

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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